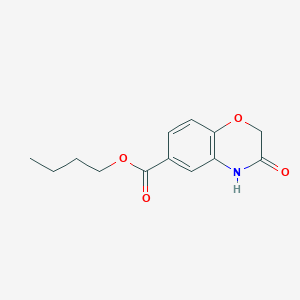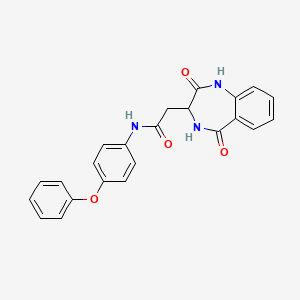![molecular formula C20H18N4O2S B14934770 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features an indole core substituted with a methoxy group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the methoxy group. The thiazole ring is then synthesized separately and coupled with the indole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
科学的研究の応用
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar indole core with a methoxy group.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole structure with different substituents.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group.
Uniqueness
3-(5-Methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to the combination of its indole and thiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C20H18N4O2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
3-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c1-26-15-5-6-18-14(12-15)7-10-24(18)11-8-19(25)23-20-22-17(13-27-20)16-4-2-3-9-21-16/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25) |
InChIキー |
VYZFGAZLMRKWCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14934688.png)
![N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B14934689.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934690.png)
![methyl N-[(2-phenylmorpholin-4-yl)carbonyl]-L-methioninate](/img/structure/B14934693.png)

![2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B14934697.png)

![N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-6-(1H-pyrrol-1-yl)hexanamide](/img/structure/B14934722.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14934729.png)
![N-[2-(furan-2-yl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B14934732.png)

![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14934741.png)
![4-Imidazolidineacetamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,5-dioxo-1-(2-phenylethyl)-](/img/structure/B14934744.png)
![methyl 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B14934757.png)
